5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione
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Overview
Description
5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione is a pyrimidine 2’-deoxyribonucleoside. This compound is known for its significant role in various biochemical and pharmaceutical applications. It is a derivative of pyrimidine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information .
Preparation Methods
The synthesis of 5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione involves multiple steps. One common method includes the use of diisopropylethylamine, potassium osmate, and potassium ferricyanide in the presence of DHQD-PHN and water. The reaction is carried out in a mixture of 2-methyl-propan-2-ol and tetrahydrofuran at 0°C. Subsequent steps involve the use of sulfuric acid, sodium hydride, and dimethylformamide, followed by heating with rhodium triphenylphosphine chloride and pyridine in aqueous ethanol .
Chemical Reactions Analysis
5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of nucleic acid interactions and functions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione involves its incorporation into DNA, where it inhibits the enzyme thymidylate synthetase. This inhibition prevents the synthesis of thymidine, a nucleotide necessary for DNA replication. As a result, the compound disrupts DNA synthesis and cell division, leading to cell death .
Comparison with Similar Compounds
Similar compounds include:
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
Floxuridine: A fluorinated pyrimidine nucleoside with similar anticancer properties.
2’-Deoxy-5-fluorouridine: A closely related compound with similar biochemical properties. The uniqueness of 5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione lies in its specific structure, which allows for distinct interactions with biological targets.
Properties
CAS No. |
61168-97-6 |
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Molecular Formula |
C9H11FN2O4 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
5-fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c1-4-6(13)2-7(16-4)12-3-5(10)8(14)11-9(12)15/h3-4,6-7,13H,2H2,1H3,(H,11,14,15) |
InChI Key |
GJPQKIQISJHKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Origin of Product |
United States |
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